molecular formula C23H30O5 B13770947 Pachygenin CAS No. 546-04-3

Pachygenin

Cat. No.: B13770947
CAS No.: 546-04-3
M. Wt: 386.5 g/mol
InChI Key: FDFUXGSOHNJEAN-ZXIOEMQNSA-N
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Description

Pachygenin is a naturally occurring compound found in various plants, particularly in the Asclepiadaceae family. It is a type of cardenolide, a class of organic compounds known for their potent biological activities, including their use as heart medications. This compound has garnered interest due to its unique chemical structure and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pachygenin involves several steps, including the formation of key intermediates through reactions such as Michael addition and aldol cyclization. One notable method includes the use of a Cu(II)-catalyzed enantioselective and diastereoselective Michael reaction followed by tandem aldol cyclization . This method allows for the rapid assembly of functionalized intermediates that can be further elaborated to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as Pachycarpus schinzianus. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Pachygenin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

    Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of glycosides and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Acidic or basic conditions are often employed to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various glycosides and oxidized derivatives, which can be further studied for their biological activities .

Scientific Research Applications

Comparison with Similar Compounds

    Digitoxin: Known for its use in treating heart failure and arrhythmias.

    Ouabain: Used in research to study ion transport and cardiac function.

    Strophanthidin: Investigated for its potential therapeutic applications in heart disease.

Pachygenin’s unique structure and biological activities make it a compound of significant interest for further research and development.

Properties

CAS No.

546-04-3

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

IUPAC Name

(3S,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C23H30O5/c1-21-7-5-18-19(3-2-15-11-16(25)4-8-22(15,18)13-24)23(21,27)9-6-17(21)14-10-20(26)28-12-14/h2,10,13,16-19,25,27H,3-9,11-12H2,1H3/t16-,17+,18-,19+,21+,22+,23-/m0/s1

InChI Key

FDFUXGSOHNJEAN-ZXIOEMQNSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC=C5[C@@]3(CC[C@@H](C5)O)C=O

Canonical SMILES

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CC=C5C3(CCC(C5)O)C=O

Origin of Product

United States

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